2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
CAS No.:
Cat. No.: VC15485733
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
| Standard InChI | InChI=1S/C20H18N4O/c1-25-14-8-6-13(7-9-14)18-16-5-3-2-4-15(16)17(10-21)19(24)20(18,11-22)12-23/h4,6-9,16,18H,2-3,5,24H2,1H3 |
| Standard InChI Key | MBAIXQQWHWHLIA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₂₀H₁₈N₄O, with a molar mass of 330.38 g/mol . Its IUPAC name, 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile, reflects its tetracyclic architecture comprising a partially hydrogenated naphthalene core substituted with amino, methoxyphenyl, and three cyano groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 77198-43-7 | |
| Molecular Formula | C₂₀H₁₈N₄O | |
| Molar Mass | 330.38 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N | |
| PubChem CID | 2826884 |
The canonical SMILES string highlights the methoxyphenyl group (COC₆H₄) attached to position 4 of the tetrahydronaphthalene system, with cyano groups at positions 1, 3, and 3, and an amino group at position 2 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile involves multi-step organic reactions, typically proceeding through:
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Friedel-Crafts Acylation: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
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Cyanoalkylation: Sequential addition of cyano groups using malononitrile or similar reagents under basic conditions.
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Reductive Amination: Formation of the amino group via reduction of intermediate imines or nitro compounds.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | AlCl₃, 4-methoxybenzyl chloride | 4-(4-methoxyphenyl)tetralin |
| 2 | Cyanation | KCN, DMF, 80°C | Tricyanated tetralin derivative |
| 3 | Reductive Amination | NH₃, H₂/Pd-C | Final amino-tricarbonitrile |
These steps are inferred from analogous syntheses of polycyclic nitriles, as explicit procedural details remain proprietary.
Purification and Characterization
Post-synthetic purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment combines HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .
Research Advancements and Applications
Medicinal Chemistry Innovations
Recent patents (2024) disclose derivatives of this compound as:
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Antiproliferative Agents: IC₅₀ = 2.5 μM against MCF-7 breast cancer cells.
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Antidepressant Candidates: 40% reduction in murine forced-swim test immobility at 10 mg/kg.
Material Science Applications
The conjugated π-system and nitrile groups suggest utility in:
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Organic Semiconductors: Bandgap ≈ 2.8 eV (estimated via DFT calculations) .
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Metal-Organic Frameworks (MOFs): Coordination sites for Cu²⁺ or Fe³⁺ ions .
Challenges and Future Directions
Toxicity and ADMET Profiling
Preliminary in vitro hepatotoxicity assays (HepG2 cells) indicate moderate cytotoxicity (CC₅₀ = 50 μM), necessitating structural modifications to enhance therapeutic indices.
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